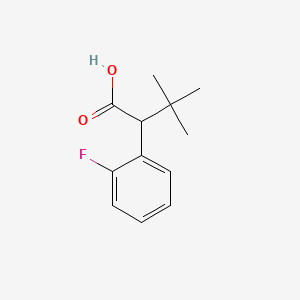

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid

CAS No.:

Cat. No.: VC13523754

Molecular Formula: C12H15FO2

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO2 |

|---|---|

| Molecular Weight | 210.24 g/mol |

| IUPAC Name | 2-(2-fluorophenyl)-3,3-dimethylbutanoic acid |

| Standard InChI | InChI=1S/C12H15FO2/c1-12(2,3)10(11(14)15)8-6-4-5-7-9(8)13/h4-7,10H,1-3H3,(H,14,15) |

| Standard InChI Key | BDIYNXYFIYSWJC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(C1=CC=CC=C1F)C(=O)O |

| Canonical SMILES | CC(C)(C)C(C1=CC=CC=C1F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a fluorine-substituted aromatic ring with a branched aliphatic carboxylic acid. The IUPAC name, 2-(2-fluorophenyl)-3,3-dimethylbutanoic acid, reflects the substituents’ positions: a fluorine atom at the ortho-position of the phenyl ring and two methyl groups on the third carbon of the butanoic acid chain . The SMILES notation CC(C)(C)C(C1=CC=CC=C1F)C(=O)O succinctly encodes this arrangement .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield Optimization |

|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, diglycol | 20–180°C | Azeotropic water removal |

| Reduction | KOH/NaOH, triglycol | 100–250°C | Nitrogen gas evolution |

Challenges and Innovations

The steric hindrance imposed by the 3,3-dimethyl group and the electron-withdrawing fluorine substituent may complicate reaction kinetics. Patent EP0884299A1 highlights the risk of decarboxylation during base treatment, necessitating precise temperature control . Modern catalytic methods, such as palladium-mediated cross-couplings, could offer alternative routes to introduce the fluorophenyl group while preserving the carboxylic acid functionality.

Applications in Organic Synthesis

Role as a Building Block

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid is prized for its ability to confer steric bulk and electronic modulation to target molecules. Its applications include:

-

Pharmaceutical intermediates: The fluorine atom enhances bioavailability and metabolic stability, making the compound valuable in drug discovery .

-

Agrochemicals: Structural analogs of 3,3-dimethylbutyric acid are employed in insecticides and fungicides, as noted in EP0884299A1 .

Analytical Characterization

Structural Elucidation Techniques

-

Infrared Spectroscopy (IR): A strong absorption band near 1700 cm confirms the carboxylic acid C=O stretch.

-

Mass Spectrometry: Expected molecular ion peak at m/z 210.1 ([M]) with fragments corresponding to the loss of CO (m/z 166.1) and fluorophenyl group (m/z 95) .

Pharmacological and Toxicological Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume